2-Amino-6-fluorobenzoic acid
Overview
Description
2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the fluorine atom at the sixth carbon of the benzene ring. This compound is a white to light yellow crystalline powder and is soluble in organic solvents like methanol .
Mechanism of Action
Target of Action
It is suggested that it may interact with targets such as amino acid derivatives, eaat, hydroxycarboxylic acid receptor (hcar), free fatty acid receptor, fatty acid synthase (fasn), apical sodium-dependent bile acid transporter, and g protein-coupled bile acid receptor 1 . These targets play crucial roles in various biochemical pathways and physiological processes.
Mode of Action
It has been used in the synthesis of a novel benzamide with potent neuroleptic activity . The condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH2Cl2 gives 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
It is recommended to handle this compound with appropriate personal protective equipment and to avoid dust formation .
Biochemical Analysis
Biochemical Properties
2-Amino-6-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel benzamides with neuroleptic activity . It interacts with enzymes involved in peptide synthesis, such as N,N-dimethylamino-4-pyridine, which facilitates the condensation reactions necessary for forming complex organic molecules . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity and stability.
Cellular Effects
In cellular environments, this compound can affect various cell types and cellular processes. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism . The presence of the fluorine atom in its structure may enhance its ability to interact with specific cellular receptors or enzymes, leading to changes in cell function. These effects can be particularly pronounced in cells involved in the nervous system, given the compound’s role in synthesizing neuroleptic agents .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonds and van der Waals forces, potentially inhibiting or activating their functions . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in studying enzyme kinetics and inhibition. Additionally, its influence on gene expression may be mediated through interactions with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell signaling and metabolism . These temporal effects are crucial for understanding the compound’s long-term stability and efficacy in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, the compound can cause adverse effects, including toxicity to certain cell types and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorobenzoic acid typically involves the reduction of 6-fluoro-2-nitrobenzoic acid. A common method includes the use of molybdenum dioxide and activated carbon as catalysts, with hydrazine hydrate as the reducing agent. The reaction is carried out in ethanol at room temperature for about 7 hours. The product is then extracted using ethyl acetate and water, yielding a pale yellow solid with a high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group in 6-fluoro-2-nitrobenzoic acid is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with acyl chlorides to form amides.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, molybdenum dioxide, activated carbon, ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Condensation: Acyl chlorides, N,N-dimethylamino-4-pyridine, dichloromethane.
Major Products:
Reduction: this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Condensation: Amides such as 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester.
Scientific Research Applications
2-Amino-6-fluorobenzoic acid is used in various scientific research applications:
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-6-chlorobenzoic acid
- 2-Amino-3-bromobenzoic acid
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963006 | |
Record name | 2-Amino-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-76-4 | |
Record name | 2-Amino-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-amino-6-fluorobenzoic acid in chemical synthesis?
A1: this compound serves as a crucial building block in organic synthesis. The research paper demonstrates its utility as a precursor for synthesizing more complex molecules, particularly 2-fluoro-6-iodobenzoic acid []. This highlights its importance in constructing molecules with specific substitutions, potentially for applications in pharmaceuticals or material science.
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